N'-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 4-hydroxyacetophenone and 3-methylaniline in the presence of a hydrazine derivative. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to the corresponding hydrazide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazides.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N’-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as fluorescence or conductivity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide: Similar in structure but with a different substitution pattern on the aromatic ring.
N’-[(E)-1-(2-Hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: Contains additional functional groups that may confer different properties.
Uniqueness
N’-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research in various scientific fields.
Properties
Molecular Formula |
C17H19N3O2 |
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Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C17H19N3O2/c1-12-4-3-5-15(10-12)18-11-17(22)20-19-13(2)14-6-8-16(21)9-7-14/h3-10,18,21H,11H2,1-2H3,(H,20,22)/b19-13+ |
InChI Key |
YHUMTMORFDIUDJ-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C(\C)/C2=CC=C(C=C2)O |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=C(C)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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